molecular formula C18H8ClF6N3 B2742134 2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile CAS No. 339104-13-1

2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile

Cat. No. B2742134
CAS RN: 339104-13-1
M. Wt: 415.72
InChI Key: MEUVBYOWCXHDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile is a useful research compound. Its molecular formula is C18H8ClF6N3 and its molecular weight is 415.72. The purity is usually 95%.
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Scientific Research Applications

Gold(I) and Silver(I) Metallocryptates

The study by Catalano et al. (2000) explores the reaction of a rigid diphosphine ligand with gold(I) and silver(I) ions in acetonitrile, producing metallocryptates. These compounds were characterized using various spectroscopic and crystallographic techniques, revealing interesting structural properties and potential applications in materials science due to their unique metal coordination environments and emissive properties Catalano, Kar, & Bennett, 2000.

Catalytic Halogenation Reactions

Toullec et al. (2004) conducted catalytic fluorination/chlorination competition experiments to assess the relative fluorinating activity of various electrophilic NF reagents. This research offers insights into the reactivity and potential for selective halogenation in organic synthesis, showcasing the versatility of certain compounds in facilitating diverse chemical transformations Toullec, Devillers, Frantz, & Togni, 2004.

Formation in Anaerobic Conditions

Albone et al. (1972) report the formation of bis(p-chlorophenyl)acetonitrile from DDT in anaerobic sewage sludge, highlighting a pathway of environmental degradation and transformation of chlorinated organic compounds. This study provides valuable information on the environmental fate and potential risks associated with persistent organic pollutants Albone, Eglinton, Evans, & Rhead, 1972.

Lipase-Catalyzed Transesterification

Sakai et al. (2000) describe the synthesis of optically pure bis(pentafluorophenyl)ethane-1,2-diol through lipase-catalyzed transesterification of 2-hydroxy-2-(pentafluorophenyl)acetonitrile. This study illustrates the potential of biocatalysis in producing chiral compounds, which are valuable in pharmaceuticals and materials science Sakai, Miki, Tsuboi, Takeuchi, Ema, Uneyama, & Utaka, 2000.

properties

IUPAC Name

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8ClF6N3/c19-10-3-1-9(2-4-10)12(8-26)14-6-5-11-13(17(20,21)22)7-15(18(23,24)25)28-16(11)27-14/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUVBYOWCXHDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8ClF6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile

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